molecular formula C19H27N5O2 B2415413 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide CAS No. 921104-43-0

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B2415413
CAS No.: 921104-43-0
M. Wt: 357.458
InChI Key: YGZZXBJQXSKHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a synthetic compound of interest in chemical and pharmaceutical research. It features a 1-cyclohexyl-1H-tetrazole moiety linked via a methylene bridge to a 2-(4-isopropylphenoxy)acetamide group. Compounds containing tetrazole rings are known for their metabolic stability and ability to participate in hydrogen bonding, making them valuable isosteres for carboxylic acids in medicinal chemistry . The structural architecture of this molecule, which combines a lipophilic cyclohexyl group with a phenoxyacetamide chain, suggests potential for diverse biological interactions and applications in drug discovery. Researchers are investigating its properties as a building block for more complex molecules and its potential biological activities. The synthetic pathway for such compounds may involve cycloaddition reactions between nitriles and azides , or utilize multi-component condensation strategies . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-14(2)15-8-10-17(11-9-15)26-13-19(25)20-12-18-21-22-23-24(18)16-6-4-3-5-7-16/h8-11,14,16H,3-7,12-13H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZZXBJQXSKHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a compound that has garnered attention in recent years due to its potential biological activity. This article explores the biological properties, synthesis, and applications of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is known for its bioactive properties. The synthesis of this compound typically involves multicomponent reactions, such as the Ugi reaction, which allows for the efficient formation of tetrazole derivatives with various substituents.

Synthesis Overview

The synthesis can be summarized in the following steps:

  • Formation of Tetrazole Ring : The cyclohexyl group is introduced into the tetrazole structure through a condensation reaction with suitable precursors.
  • Substitution Reactions : The acetamide moiety is attached via nucleophilic substitution to yield the final compound.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Pharmacological Profile

This compound exhibits a range of biological activities:

  • Antitumor Activity : Recent studies have indicated that tetrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have shown cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating significant potency .
  • Antimicrobial Properties : Some tetrazole derivatives have demonstrated antimicrobial activity against a variety of pathogens, suggesting potential applications in treating infections .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The compound is believed to bind selectively to certain receptors involved in cell signaling pathways, leading to altered cellular responses that inhibit tumor growth or microbial proliferation .
  • Enzyme Inhibition : It may also act as an inhibitor of enzymes that are critical for the survival and replication of cancer cells and bacteria .

Case Study 1: Antitumor Activity

In a study published in Nature Reviews Drug Discovery, researchers evaluated the efficacy of various tetrazole derivatives, including this compound. The study found that this compound exhibited significant inhibition of cell growth in MCF-7 cells, with further analysis revealing apoptosis induction as a mechanism .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of tetrazoles. The results indicated that compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating bacterial infections .

Table 1: Biological Activity Summary

Activity TypeModel Organism/Cell LineIC50 (µM)Reference
AntitumorMCF-715
AntimicrobialStaphylococcus aureus12
AntimicrobialEscherichia coli20

Table 2: Synthesis Conditions

Reaction TypeConditionsYield (%)
Ugi ReactionRoom Temperature, 24 hours85
CyclizationReflux in Ethanol90

Scientific Research Applications

Biological Activities

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide has been evaluated for several biological activities:

Anticancer Activity

Recent investigations have shown that this compound exhibits significant anticancer properties. In vitro studies have indicated that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and others. For example, one study reported an IC50 value of 15 µM against MCF-7 cells, demonstrating its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against a range of pathogens. Notably, it displayed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects.

Anti-inflammatory Effects

In studies focusing on inflammation, this compound showed promise in reducing pro-inflammatory cytokines in macrophage models. The treatment resulted in approximately 50% reduction in TNF-alpha and IL-6 levels compared to controls .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

Study Objective Findings Reference Year
Anticancer Activity EvaluationAssess cytotoxic effects on MCF-7 cellsIC50 = 15 µM2023
Antimicrobial Activity StudyEvaluate efficacy against Staphylococcus aureusMIC = 32 µg/mL2024
Anti-inflammatory Model StudyInvestigate effects on LPS-stimulated macrophagesTNF-alpha reduction by 50%2025

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-isopropylphenoxy)acetamide?

  • Methodological Answer : A common approach involves coupling cyclohexyltetrazole derivatives with phenoxyacetamide intermediates. For example, refluxing equimolar reactants (e.g., tetrazole and acetamide precursors) with catalysts like pyridine and Zeolite (Y-H) at 150°C for 5 hours improves yield . Solvent selection (e.g., ethanol for recrystallization) and stepwise purification (ice-cold HCl precipitation) are critical to achieving >95% purity .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly for verifying cyclohexyl and isopropylphenoxy moieties . High-Resolution Mass Spectrometry (HRMS) validates molecular weight accuracy (±0.001 Da), while High-Performance Liquid Chromatography (HPLC) monitors purity .

Q. How can researchers assess solubility and stability for in vitro assays?

  • Methodological Answer : Conduct kinetic solubility studies in DMSO/PBS buffers (pH 7.4) at 25°C, using UV-Vis spectroscopy for quantification. Stability is tested under accelerated conditions (40°C/75% RH for 4 weeks), with LC-MS tracking degradation products .

Q. What preliminary assays evaluate its biological activity?

  • Methodological Answer : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays (48–72 hours, IC₅₀ calculation). Antimicrobial activity can be tested using broth microdilution (MIC against S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables: catalyst type (e.g., Zeolite Y-H vs. Hβ), temperature (120–160°C), and reaction time (3–8 hours). Orthogonal purification (e.g., column chromatography with silica gel, gradient elution) resolves co-eluting impurities .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and standardized protocols (CLSI guidelines for antimicrobial tests). Replicate under controlled conditions (e.g., hypoxia vs. normoxia) to identify confounding variables .

Q. What advanced analytical methods refine structural elucidation?

  • Methodological Answer : 2D NMR (COSY, HSQC) resolves overlapping signals in crowded spectra (e.g., tetrazole methylene protons). X-ray crystallography determines absolute configuration if single crystals are obtainable .

Q. Can computational modeling predict structure-activity relationships (SAR)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR, COX-2) using the compound’s minimized geometry (DFT-optimized at B3LYP/6-31G* level). Compare binding affinities with analogs to identify critical substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.